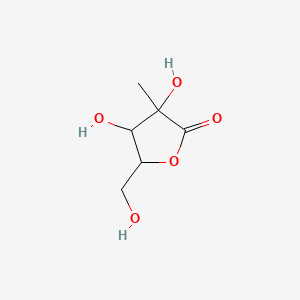

3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

Vue d'ensemble

Description

La 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one est un composé chimique suscitant un intérêt considérable dans divers domaines scientifiques. Il s'agit d'un dérivé de l'oxolane et contient plusieurs groupes hydroxyle, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 3-éthoxy-4-hydroxy-5-nitrobenzaldéhyde avec un réactif comprenant du chlorure de zinc, de l'eau et du chlorure d'hydrogène . Cette méthode présente l'avantage d'offrir un rendement et une pureté relativement élevés du produit final.

Méthodes de production industrielle

La production industrielle de la 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une rentabilité. L'utilisation de réacteurs à flux continu et de techniques de purification avancées sont courantes dans les milieux industriels pour produire efficacement ce composé.

Analyse Des Réactions Chimiques

Types de réactions

La 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.

Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs tels que le chlorure de thionyle et le tribromure de phosphore sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

La 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one a une large gamme d'applications en recherche scientifique :

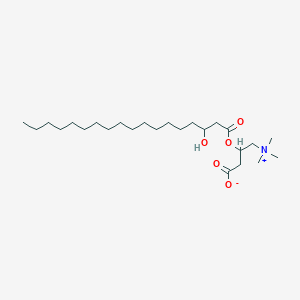

Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Industrie : Elle est utilisée dans la production de divers produits chimiques et matériaux industriels.

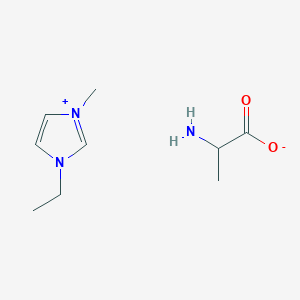

5. Mécanisme d'action

Le mécanisme d'action de la 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou interagir avec les acides nucléiques, ce qui entraîne divers effets biologiques . Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

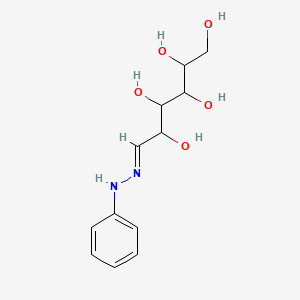

La 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one peut être comparée à d'autres composés similaires, tels que :

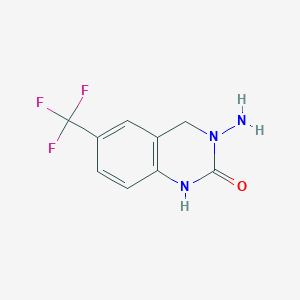

Dérivés de la 2-alkyl-3,4-dihydroxy-5-hydroxyméthylpyridine : Ces composés présentent des caractéristiques structurelles et des activités biologiques similaires.

Dérivés de la pyrimidine : Ces composés sont également connus pour leur potentiel biologique diversifié et sont utilisés dans diverses applications thérapeutiques.

Dérivés de la pipéridine : Ces composés contiennent un cycle pipéridine et présentent des propriétés chimiques et biologiques différentes.

La singularité de la 3,4-Dihydroxy-5-(hydroxyméthyl)-3-méthyloxolan-2-one réside dans ses caractéristiques structurelles spécifiques et la polyvalence de ses réactions chimiques, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBVKNHJSHYNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-96-1, 492-30-8 | |

| Record name | NSC244799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)